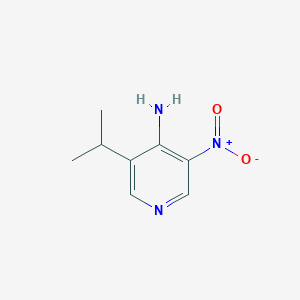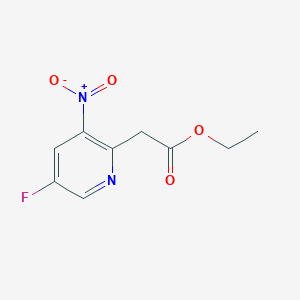
(2-Amino-5-ethylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-5-ethylphenyl)methanol is an organic compound that belongs to the class of phenols and alcohols It features an amino group (-NH2) and an ethyl group (-C2H5) attached to a benzene ring, with a hydroxyl group (-OH) attached to the carbon adjacent to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-ethylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (2-Nitro-5-ethylphenyl)methanol, using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The nitro compound is subjected to catalytic hydrogenation, where hydrogen gas and a metal catalyst (e.g., palladium on carbon) are used to reduce the nitro group to an amino group. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-ethylphenyl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder in acidic conditions
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary amines or other reduced derivatives
Substitution: Formation of amides or secondary amines
Scientific Research Applications
(2-Amino-5-ethylphenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Amino-5-ethylphenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in redox reactions, affecting cellular processes . The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components .
Comparison with Similar Compounds
Similar Compounds
(2-Amino-5-methylphenol): Similar structure but with a methyl group instead of an ethyl group.
(2-Amino-4-ethylphenol): Similar structure but with the amino group in a different position.
Uniqueness
(2-Amino-5-ethylphenyl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an amino group and a hydroxyl group on the benzene ring provides a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2-amino-5-ethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-2-7-3-4-9(10)8(5-7)6-11/h3-5,11H,2,6,10H2,1H3 |
InChI Key |
HJNUZYKORIFDIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13117161.png)
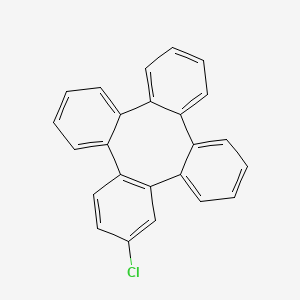
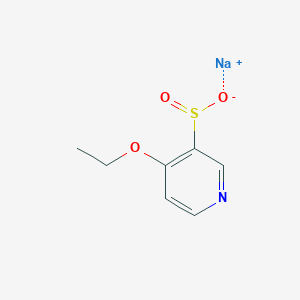
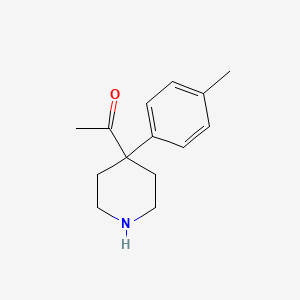
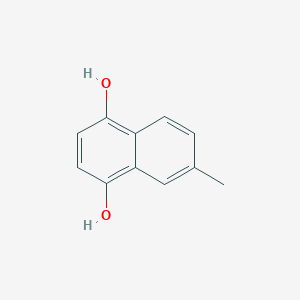
![7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13117197.png)
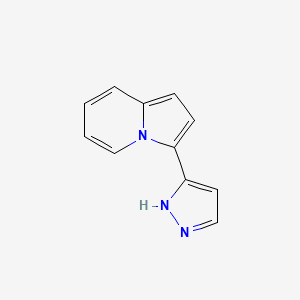
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13117207.png)
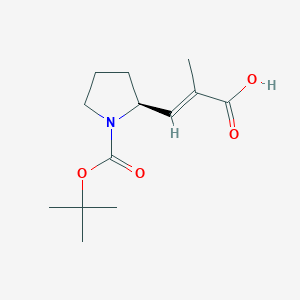

![1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B13117229.png)
